molecular formula C12H16NO6P B14444264 Diethyl [(4-nitrophenyl)acetyl]phosphonate CAS No. 79054-53-8

Diethyl [(4-nitrophenyl)acetyl]phosphonate

Cat. No.: B14444264
CAS No.: 79054-53-8
M. Wt: 301.23 g/mol
InChI Key: STDLILXHDCLETD-UHFFFAOYSA-N
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Description

Diethyl [(4-nitrophenyl)acetyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-nitrophenylacetyl moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-nitrophenyl)acetyl]phosphonate typically involves the reaction of diethyl phosphite with 4-nitrophenylacetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the carbonyl carbon of the acetyl chloride, leading to the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale batch reactions using similar synthetic routes. The use of palladium-catalyzed cross-coupling reactions has also been explored for the efficient synthesis of phosphonates .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-nitrophenyl)acetyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(4-nitrophenyl)acetyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(4-nitrophenyl)acetyl]phosphonate involves its interaction with biological molecules, particularly enzymes. The nitrophenyl group can act as a leaving group in nucleophilic substitution reactions, allowing the phosphonate moiety to interact with enzyme active sites. This interaction can inhibit enzyme activity by forming stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(4-nitrophenyl)acetyl]phosphonate is unique due to the presence of both a nitrophenyl group and a phosphonate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

79054-53-8

Molecular Formula

C12H16NO6P

Molecular Weight

301.23 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C12H16NO6P/c1-3-18-20(17,19-4-2)12(14)9-10-5-7-11(8-6-10)13(15)16/h5-8H,3-4,9H2,1-2H3

InChI Key

STDLILXHDCLETD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])OCC

Origin of Product

United States

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